molecular formula C17H21NO4S2 B3075335 Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate CAS No. 102996-96-3

Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate

Cat. No.: B3075335
CAS No.: 102996-96-3
M. Wt: 367.5 g/mol
InChI Key: XQHGWROBURWBQJ-UHFFFAOYSA-N
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Description

Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. Compounds featuring both thiophene and benzenesulfonamide moieties are frequently employed as key intermediates or building blocks in the synthesis of more complex, biologically active molecules . The structural elements present in this reagent suggest its potential utility in developing candidates for pharmacological evaluation, similar to other sulfonamide derivatives that have been investigated for various biological activities . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in multi-step synthetic pathways. Please consult the product specifications for detailed molecular weight, CAS number, and storage conditions. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-3-22-17(19)13-18(11-10-15-5-4-12-23-15)24(20,21)16-8-6-14(2)7-9-16/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHGWROBURWBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate, with the CAS number 102996-96-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse scientific literature.

  • Molecular Formula : C17H21NO4S2
  • Molecular Weight : 367.48 g/mol
  • Structure : The compound features a thiophene ring, a sulfonamide group, and an ethyl acetate moiety, contributing to its biological activity.

Biological Activity

1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

2. Antimicrobial Properties
This compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives are known for their antibacterial effects, particularly against Gram-positive bacteria. The presence of the thiophene ring may enhance this activity by interfering with bacterial metabolism or cell wall synthesis .

3. Anti-inflammatory Effects
Studies have shown that compounds containing sulfonamide groups can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators such as prostaglandins . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available thiophene derivatives and sulfonamide precursors. A notable synthetic route includes:

  • Formation of Sulfonamide : Reacting 4-methylbenzenesulfonyl chloride with thiophene-based amines.
  • Esterification : Following the formation of the sulfonamide, it is reacted with ethyl acetate under acidic conditions to yield the final product .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

StudyFindings
Raju et al., 2008Demonstrated that sulfonamide derivatives possess significant antiplatelet activity, suggesting potential cardiovascular benefits .
Sajja et al., 2007Reported on the synthesis and characterization of related compounds, emphasizing their structural importance in biological activity .
ResearchGate StudyInvestigated the crystal structure of thiophene derivatives, providing insights into their intermolecular interactions and potential biological implications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Key Structural Features Biological/Physicochemical Data References
Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate Thiophen-2-yl ethyl, tosyl sulfonamide, ethyl ester Limited availability (discontinued)
Ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate (62557-35-1) Thiazole ring instead of thiophene, benzenesulfonamide No reported bioactivity
Ethyl 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetate Thiophen-2-yl methyl (vs. ethyl), tosyl sulfonamide Synthesized for 5-lipoxygenase inhibition
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (690248-86-3) Morpholine sulfonyl, thiadiazole ring, ethyl ester Enhanced solubility due to morpholine
Methyl 2-(4-bromobenzenesulfonamido)acetate (precursor to compound in ) Bromobenzene sulfonamide, methyl ester Hydrolyzed to carboxylic acid derivatives

Research Findings and Trends

  • Antibacterial Potential: While the target compound lacks direct bioactivity data, structurally related thiophene-ethyl sulfonamides in quinolone derivatives () showed broad-spectrum antibacterial activity, suggesting a scaffold worth exploring .
  • Enzyme Inhibition : Analogues like 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid were synthesized as dual inhibitors of 5-lipoxygenase and prostaglandin E2 synthase, indicating the scaffold’s versatility in targeting inflammatory pathways .
  • Synthetic Accessibility : The discontinuation of the target compound () may reflect challenges in scale-up or optimization, whereas methyl/ethyl ester analogues (e.g., ) remain synthetically tractable .

Q & A

Q. What are the established synthetic routes for Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]-4-methylbenzenesulfonamido}acetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with the preparation of intermediates such as sulfonamide precursors. For example, a related compound (Ethyl 2-(4-{N-[(thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetate) was synthesized via a three-step process: (1) sulfonylation of the amine group, (2) coupling with a thiophene-containing intermediate, and (3) esterification. Reaction optimization may involve adjusting catalysts (e.g., lithium hydroxide for hydrolysis) or solvent systems to improve yields (77% reported in one protocol) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
  • X-ray crystallography for resolving crystal packing and bond angles, as demonstrated for structurally similar sulfonamides .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs. For example:

  • Enzyme inhibition studies : Test against targets like cyclooxygenase or lipoxygenase, given the sulfonamide group’s role in enzyme binding .
  • Antimicrobial assays : Use broth microdilution methods (MIC/MBC) due to thiophene’s known bioactivity .
  • Cytotoxicity screening : Employ cell lines (e.g., HeLa, MCF-7) with MTT assays to assess anticancer potential .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., variable IC₅₀ values) be systematically addressed?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity).
  • Impurity profiles : Re-evaluate synthesis (e.g., HPLC purity >98%) and confirm byproducts via LC-MS .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the thiophene with furan) to identify SAR trends .

Q. What computational methods are suitable for probing this compound’s mechanism of action?

  • Molecular docking : Model interactions with enzymes (e.g., 5-lipoxygenase) using AutoDock Vina to predict binding affinities .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
  • MD simulations : Study solvation effects or membrane permeability over nanosecond timescales .

Q. What strategies can resolve challenges in scaling up synthesis while maintaining yield and purity?

  • Catalyst screening : Transition from homogeneous (e.g., LiOH) to heterogeneous catalysts for easier separation.
  • Flow chemistry : Optimize continuous synthesis to reduce side reactions, as demonstrated for similar esters .
  • Green solvents : Replace DMF with Cyrene™ to improve sustainability without compromising yield .

Methodological Considerations

Q. How should researchers approach stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and monitor via UV-Vis or LC-MS.
  • Thermal stability : Use DSC/TGA to identify decomposition temperatures (>150°C typical for sulfonamides) .
  • Light sensitivity : Store samples in amber vials if UV-Vis shows photodegradation peaks .

Q. What are best practices for validating target engagement in cellular models?

  • Pull-down assays : Use biotinylated probes to isolate protein targets from lysates.
  • Cellular thermal shift assays (CETSA) : Monitor protein denaturation curves after compound treatment .
  • Knockout models : CRISPR/Cas9-edited cell lines to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{N-[2-(thiophen-2-yl)ethyl]4-methylbenzenesulfonamido}acetate

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